molecular formula C20H39FO2 B13336916 Methyl 19-fluorononadecanoate

Methyl 19-fluorononadecanoate

Cat. No.: B13336916
M. Wt: 330.5 g/mol
InChI Key: LVHNWSTVPOELAM-UHFFFAOYSA-N
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Description

Methyl 19-fluorononadecanoate is an organic compound that belongs to the class of fluorinated fatty acid esters It is characterized by the presence of a fluorine atom at the 19th carbon position of a nonadecanoic acid chain, which is esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 19-fluorononadecanoate typically involves the fluorination of nonadecanoic acid followed by esterification. One common method is the direct fluorination of nonadecanoic acid using elemental fluorine or a fluorinating agent such as xenon difluoride (XeF2) under controlled conditions. The fluorinated nonadecanoic acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorine gas safely. The esterification step can be carried out in batch or continuous reactors, depending on the desired production scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 19-fluorononadecanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can react with the fluorine atom in the presence of a suitable base or catalyst.

Major Products Formed

    Oxidation: Fluorinated carboxylic acids or ketones.

    Reduction: Fluorinated alcohols or other reduced derivatives.

    Substitution: Various fluorinated amines, thiols, or other substituted products.

Scientific Research Applications

Methyl 19-fluorononadecanoate has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other fluorinated compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool in medical imaging.

    Industry: It is used in the production of specialty chemicals, surfactants, and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 19-fluorononadecanoate involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 19-chlorononadecanoate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl 19-bromononadecanoate: Contains a bromine atom at the 19th position.

    Methyl 19-iodononadecanoate: Features an iodine atom at the 19th position.

Uniqueness

Methyl 19-fluorononadecanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties such as increased stability, lipophilicity, and potential biological activity. These properties make it valuable for specific applications where other halogenated compounds may not be suitable.

Properties

Molecular Formula

C20H39FO2

Molecular Weight

330.5 g/mol

IUPAC Name

methyl 19-fluorononadecanoate

InChI

InChI=1S/C20H39FO2/c1-23-20(22)18-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19-21/h2-19H2,1H3

InChI Key

LVHNWSTVPOELAM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCCCCCCCCCF

Origin of Product

United States

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